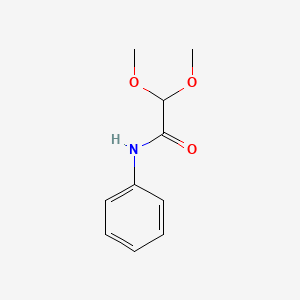

2,2-Dimethoxy-N-phenylacetamide

Vue d'ensemble

Description

2,2-Dimethoxy-N-phenylacetamide is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2,2-Dimethoxy-N-phenylacetamide, a compound with notable chemical properties, has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study reported an IC50 value indicating effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in pharmaceutical applications.

Anticancer Potential

In addition to its antimicrobial properties, the compound has been investigated for its anticancer effects. A recent study demonstrated that derivatives of N-phenylacetamide exhibited cytotoxicity against cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, highlighting the compound's potential as a lead structure for anticancer drug development .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it inhibits α-glucosidase activity, which is crucial in carbohydrate metabolism .

- Receptor Interaction : It may interact with various receptors, modulating signaling pathways that are pivotal in disease processes. This interaction can lead to altered cellular responses and therapeutic effects.

- Cytokine Modulation : In vivo studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines such as IFN-γ while having minimal effects on IL-4 production. This suggests a potential role in managing autoimmune conditions .

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various bacterial strains, this compound was tested for its antimicrobial efficacy. The results showed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 50 µg/mL |

| Pseudomonas aeruginosa | 40 µg/mL |

These findings suggest that the compound could serve as a template for developing new antibiotics .

Case Study 2: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 10 | Cell cycle arrest at G1 phase |

The compound demonstrated promising anticancer activity with a clear mechanism involving apoptosis and cell cycle modulation .

Applications De Recherche Scientifique

Pharmacological Applications

Anticancer Activity

Recent studies have identified 2,2-Dimethoxy-N-phenylacetamide as a potential dual-target inhibitor against bromodomain-containing protein 4 (BRD4) and casein kinase 2 (CK2). This compound exhibits significant anticancer properties, particularly in triple-negative breast cancer (TNBC). In vitro experiments demonstrated that it could inhibit cell proliferation and induce apoptosis in cancer cell lines such as MDA-MB-231 and MDA-MB-468, with IC50 values of 180 nM for BRD4 and 230 nM for CK2 .

Antidepressant Potential

Another area of research has focused on the antidepressant effects of phenylacetamides, including derivatives of this compound. In animal studies, compounds similar to this structure showed significant reductions in immobility duration in forced swim tests, indicating potential antidepressant activity .

Materials Science Applications

Photoinitiator in Polymerization

this compound is utilized as a photoinitiator in radical polymerization processes. It initiates polymerization when exposed to light, making it valuable in the production of acrylate polymers used in coatings, adhesives, and integrated circuits . The compound's ability to generate radicals under UV light enables the formation of cross-linked networks essential for durable materials.

Photochemistry

Radical Reactions

The compound has been studied for its photochemical properties, particularly its role in generating free radicals through photocleavage. Research indicates that the photochemistry of this compound is influenced by both thermal and photochemical fragmentations. This characteristic is crucial for understanding reaction mechanisms and kinetics involved in radical polymerization .

Data Summary Table

Case Studies

-

Anticancer Efficacy Study

A study published in December 2021 demonstrated the efficacy of a dual-target inhibitor derived from phenylacetamide structures. The compound showed promise against TNBC with minimal toxicity observed in xenograft mouse models . -

Polymerization Process Optimization

Research involving the use of this compound as a photoinitiator revealed that varying light intensity affects product distribution significantly. This finding is critical for optimizing polymerization processes in industrial applications .

Propriétés

IUPAC Name |

2,2-dimethoxy-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-13-10(14-2)9(12)11-8-6-4-3-5-7-8/h3-7,10H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUQSJXSHMPEBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(=O)NC1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70604493 | |

| Record name | 2,2-Dimethoxy-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379259-51-4 | |

| Record name | 2,2-Dimethoxy-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.